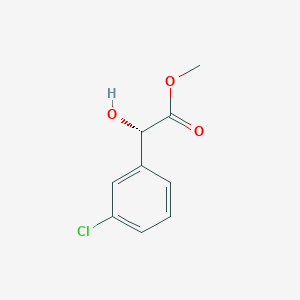

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

CAS No.:

Cat. No.: VC13487541

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClO3 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate |

| Standard InChI | InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m0/s1 |

| Standard InChI Key | CPEZVACFWJSZNE-QMMMGPOBSA-N |

| Isomeric SMILES | COC(=O)[C@H](C1=CC(=CC=C1)Cl)O |

| SMILES | COC(=O)C(C1=CC(=CC=C1)Cl)O |

| Canonical SMILES | COC(=O)C(C1=CC(=CC=C1)Cl)O |

Introduction

Structural and Stereochemical Characteristics

The molecular formula of (S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate is C₉H₉ClO₃, with a molecular weight of 200.45 g/mol. The compound features a chiral center at the hydroxy-bearing carbon, dictating its (S)-configuration. This stereochemical orientation is critical for enantioselective interactions in biological systems .

Key Structural Features:

-

Methyl Ester Group: Contributes to the compound’s lipophilicity and stability under physiological conditions.

-

3-Chlorophenyl Substituent: Enhances electron-withdrawing effects and influences π-π stacking interactions.

-

Hydroxyl Group: Facilitates hydrogen bonding, impacting solubility and reactivity.

The spatial arrangement of these groups is validated through techniques such as X-ray crystallography and chiral HPLC, which confirm the (S)-enantiomer’s dominance in synthesized batches.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate typically involves stereoselective esterification of the corresponding hydroxy acid. A common route includes:

-

Hydroxy Acid Preparation: Starting from 3-chlorophenylglycolic acid, generated via Friedel-Crafts acylation or enzymatic resolution.

-

Esterification: Reaction with methanol in the presence of H₂SO₄ or acetyl chloride under reflux conditions .

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradients) isolates the enantiomerically pure product.

Industrial Methods

Continuous flow reactors optimize yield and purity on larger scales. For example, microreactor technology minimizes side reactions, achieving >90% enantiomeric excess (ee) in commercial production.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.45 g/mol |

| Boiling Point | 285–290°C (decomposes) |

| LogP (Octanol-Water) | 1.85 ± 0.15 |

| Solubility in Water | 2.1 mg/mL (25°C) |

The LogP value indicates moderate lipophilicity, favoring membrane permeability. The hydroxyl group’s polarity enhances aqueous solubility compared to non-hydroxylated analogs .

Biological Activity and Applications

Case Study: Anticancer Research

Derivatives of this compound exhibit antiproliferative activity against HCT-116 colon cancer cells (IC₅₀ = 12.4 μM). Mechanistic studies suggest apoptosis induction via caspase-3 activation.

Comparative Analysis with Structural Analogs

The methyl ester’s reduced LogP compared to ethyl analogs improves aqueous solubility, while bromine substitution in the bromophenyl analog increases molecular weight and steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume